Ethyl 4-(3-methylphenyl)sulfanylbutanoate
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Overview
Description
Ethyl 4-(3-methylphenyl)sulfanylbutanoate is an organic compound with the molecular formula C13H18O2S and a molecular weight of 238.35 g/mol. This compound is characterized by the presence of an ethyl ester group, a sulfanyl group, and a 3-methylphenyl group attached to a butanoate backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methylphenyl)sulfanylbutanoate typically involves the reaction of 3-methylthiophenol with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methylphenyl)sulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 4-(3-methylphenyl)sulfanylbutanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methylphenyl)sulfanylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The ester group can undergo hydrolysis to release the active sulfanyl-containing moiety, which can then interact with its molecular targets.
Comparison with Similar Compounds
Ethyl 4-(3-methylphenyl)sulfanylbutanoate can be compared with similar compounds such as:
Ethyl 4-phenylsulfanylbutanoate: Lacks the methyl group on the phenyl ring.
Ethyl 4-(4-methylphenyl)sulfanylbutanoate: Has the methyl group in a different position on the phenyl ring.
Ethyl 4-(3-chlorophenyl)sulfanylbutanoate: Contains a chlorine atom instead of a methyl group on the phenyl ring.
These similar compounds differ in their chemical properties and reactivity, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
ethyl 4-(3-methylphenyl)sulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-3-15-13(14)8-5-9-16-12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCXGXWNMOTVRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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